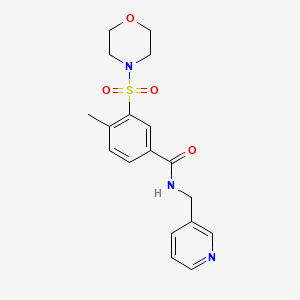
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound has been shown to exhibit promising results in various studies, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide involves the inhibition of the enzyme PARP-1, which is involved in DNA repair. Inhibition of this enzyme leads to the accumulation of DNA damage and subsequent cell death.
Biochemical and Physiological Effects:
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide in lab experiments is its specificity for PARP-1 inhibition. However, a limitation of this compound is its potential toxicity, which can affect the viability of cells.
Zukünftige Richtungen
There are several future directions for the study of 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide. One potential direction is the development of new derivatives of this compound that exhibit improved efficacy and reduced toxicity. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, the development of new methods for the synthesis of this compound can also be explored.
Synthesemethoden
The synthesis of 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 4-methyl-3-nitrobenzoic acid with morpholine, followed by the reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with pyridine-3-carboxaldehyde to form the final product.
Wissenschaftliche Forschungsanwendungen
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to exhibit anti-inflammatory and neuroprotective effects.
Eigenschaften
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-14-4-5-16(18(22)20-13-15-3-2-6-19-12-15)11-17(14)26(23,24)21-7-9-25-10-8-21/h2-6,11-12H,7-10,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNIRMJLYLWSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

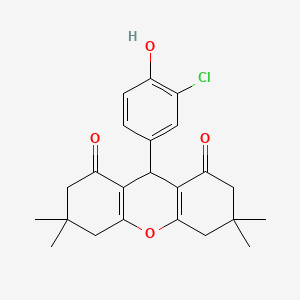
![3-chloro-N-(2-furylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171601.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5171603.png)
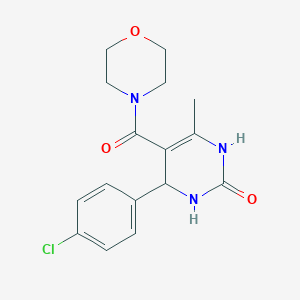
![N-allyl-4-{5-[(4-phenylbutanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B5171616.png)
![8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5171627.png)
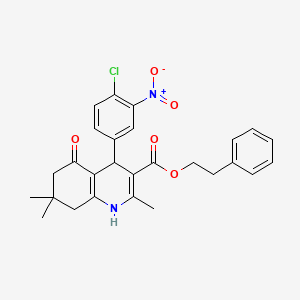
![N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide](/img/structure/B5171639.png)
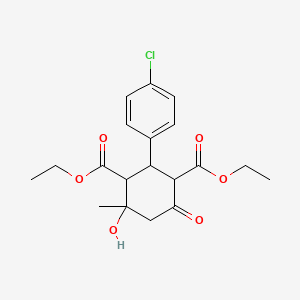
![ethyl 1-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-3-piperidinecarboxylate](/img/structure/B5171646.png)
![N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5171653.png)
![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5171658.png)
![[1-(1-benzothien-2-ylmethyl)-4-benzyl-4-piperidinyl]methanol](/img/structure/B5171672.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5171688.png)